2-amino-5-bromo-6-chloropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-bromo-6-chloropyridine-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of amino, bromo, and chloro substituents on the pyridine ring, along with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Halogenation: Introduction of bromine and chlorine atoms to the pyridine ring through electrophilic halogenation reactions.
Amination: Conversion of a halogenated pyridine derivative to an amino-substituted pyridine using nucleophilic substitution reactions.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-bromo-6-chloropyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols can be used under basic conditions.
Electrophilic Substitution: Reagents such as halogens or nitro compounds can be used under acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of amino derivatives, while coupling reactions can lead to biaryl compounds.
Scientific Research Applications
2-amino-5-bromo-6-chloropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Used in the synthesis of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-6-chloropyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-bromo-6-chloropyridine: Lacks the carboxylic acid group.
2-amino-5-chloropyridine-3-carboxylic acid: Lacks the bromine atom.
2-amino-6-bromopyridine-3-carboxylic acid: Lacks the chlorine atom.
Uniqueness
2-amino-5-bromo-6-chloropyridine-3-carboxylic acid is unique due to the presence of all three substituents (amino, bromo, and chloro) along with the carboxylic acid group. This combination of functional groups provides unique reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
CAS No. |
1889107-68-9 |
---|---|
Molecular Formula |
C6H4BrClN2O2 |
Molecular Weight |
251.46 g/mol |
IUPAC Name |
2-amino-5-bromo-6-chloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4BrClN2O2/c7-3-1-2(6(11)12)5(9)10-4(3)8/h1H,(H2,9,10)(H,11,12) |
InChI Key |
ZSDPIQSHJSYDLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Cl)N)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.